molecular formula C12H18O3 B2741665 (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol CAS No. 187083-95-0

(2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Cat. No.: B2741665
CAS No.: 187083-95-0
M. Wt: 210.273
InChI Key: PYJGPEIMYBELIL-SECBINFHSA-N
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Description

(2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a methylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol typically involves the use of starting materials such as 3,5-dimethoxybenzaldehyde and 2-methylpropan-1-ol. The reaction proceeds through a series of steps including condensation, reduction, and purification. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol undergoes various chemical reactions including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents.

    Reduction: Further reduction to alkanes or alcohols using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol can be compared with other compounds such as (2R)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol and (2R)-3-(3,5-Dimethoxyphenyl)-2-ethylpropan-1-ol.
  • These compounds share structural similarities but differ in the position and type of substituents on the aromatic ring or the alkyl chain.

Uniqueness

  • The unique combination of the dimethoxyphenyl group and the methylpropanol backbone in this compound contributes to its distinct chemical and biological properties.
  • Its specific reactivity and potential applications set it apart from other similar compounds.

Properties

IUPAC Name

(2R)-3-(3,5-dimethoxyphenyl)-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-9(8-13)4-10-5-11(14-2)7-12(6-10)15-3/h5-7,9,13H,4,8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJGPEIMYBELIL-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC(=C1)OC)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=CC(=C1)OC)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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